5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide
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Overview
Description
5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a morpholinopyridazinyl group, and a nicotinamide moiety, making it a versatile candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The formation of the morpholinopyridazinyl group through a coupling reaction, often using Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-bromo derivatives of indole phytoalexins: These compounds share the bromine atom and have shown similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
What sets 5-bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide apart is its unique combination of a bromine atom, a morpholinopyridazinyl group, and a nicotinamide moiety. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, providing distinct biological and chemical properties.
Biological Activity
5-Bromo-N-(3-(6-morpholinopyridazin-3-yl)phenyl)nicotinamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₂H₁₆BrN₃O₂
- Molecular Weight : 302.18 g/mol
- IUPAC Name : this compound
This compound features a bromine atom and a morpholinopyridazine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : The compound has been shown to activate caspases, which are essential for the apoptosis pathway. This activation leads to programmed cell death in various cancer cell lines, including breast cancer cells (T47D) .
- Microtubule Inhibition : Some studies suggest that related compounds inhibit microtubule polymerization, disrupting the mitotic spindle formation necessary for cell division .
- Antioxidant Activity : The compound may enhance antioxidant enzyme activity, contributing to reduced oxidative stress in treated cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- T47D Breast Cancer Cells : The compound showed an EC50 value of approximately 0.082 µM, indicating potent activity in inducing apoptosis .
- Melanoma Models : In murine models of melanoma, topical administration of related compounds led to significant tumor reduction and increased apoptosis markers .
In Vivo Studies
In vivo studies have further supported the efficacy of this compound:
- Murine Melanoma Model : A study involving C57BL/6 mice treated with the compound showed a marked decrease in tumor volume and increased collagen deposition within tumors, suggesting enhanced tissue remodeling and apoptosis induction .
Case Studies
- Case Study on Anticancer Activity : A series of experiments evaluated the effects of this compound on tumor growth in mice. Results indicated that daily topical application significantly reduced tumor size compared to control groups, highlighting its potential as a therapeutic agent in skin cancers.
- Apoptosis Induction in Breast Cancer Cells : Another study focused on the mechanism by which this compound induces apoptosis in breast cancer cells, demonstrating a clear correlation between caspase activation levels and reduced cell viability.
Summary of Findings
Study Type | Cell Line/Model | Key Findings |
---|---|---|
In Vitro | T47D Breast Cancer | EC50 = 0.082 µM; potent apoptosis induction |
In Vivo | Murine Melanoma | Significant tumor reduction; enhanced collagen deposition |
Mechanism | Various Cell Lines | Caspase activation; microtubule inhibition |
Properties
IUPAC Name |
5-bromo-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-10-15(12-22-13-16)20(27)23-17-3-1-2-14(11-17)18-4-5-19(25-24-18)26-6-8-28-9-7-26/h1-5,10-13H,6-9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDTXSYLUZDCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.